Hydroxycitronellal dimethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 2 ml 50% alcohol (in ethanol)

Canonical SMILES

Safety Assessment:

- The Research Institute for Fragrance Materials (RIFM) conducted a safety assessment of HCDA and concluded that it is safe for use in cosmetics at current levels of use []. This assessment considered various factors, including potential skin sensitization, genotoxicity, and carcinogenicity.

Fragrance Ingredient:

- HCDA is known for its pleasant floral scent, resembling lily of the valley and rose []. Due to its stability in alkaline environments, it finds use in various fragrance applications, including soaps, detergents, and personal care products [].

Limited Research:

- It is important to note that the current scientific research on HCDA is limited. While safety assessments have been conducted, further studies exploring its potential applications in other scientific fields are scarce.

Future Research:

- Given its unique chemical properties, HCDA might hold potential for further research in various scientific areas. However, more research is needed to explore its potential applications and safety profile in specific contexts.

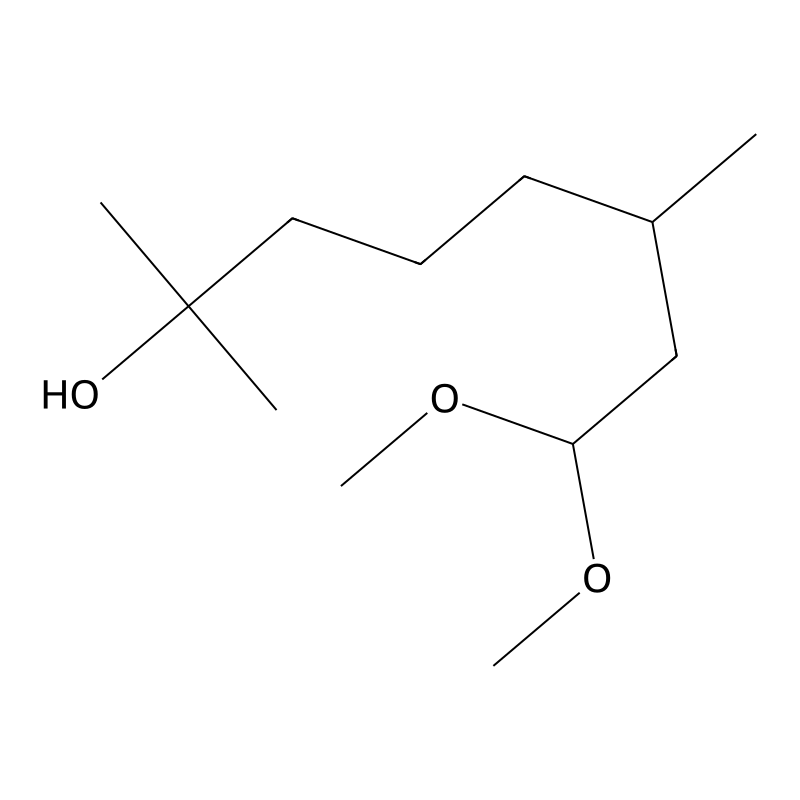

Hydroxycitronellal dimethyl acetal is a chemical compound with the molecular formula and a molecular weight of approximately 202.35 g/mol. It is classified as an acetal derived from hydroxycitronellal, which itself is a natural product found in various essential oils, particularly those from plants like citronella and lemongrass. This compound appears as a colorless liquid with a pleasant floral aroma, making it useful in the fragrance industry.

The formation of hydroxycitronellal dimethyl acetal involves several key steps:

- Protonation of Carbonyl: The carbonyl group of hydroxycitronellal is protonated, increasing its electrophilicity.

- Nucleophilic Attack: An alcohol (in this case, methanol) attacks the carbonyl carbon, leading to the formation of a hemiacetal.

- Dehydration: Water is removed, resulting in the formation of the acetal.

- Final Acetal Formation: A second molecule of alcohol reacts with the hemiacetal to form the final acetal product.

This reaction can be catalyzed by various acids such as sulfuric acid or hydrochloric acid, which facilitate the conversion of aldehydes to acetals .

Hydroxycitronellal dimethyl acetal exhibits several biological activities:

- Skin Sensitization: It has been identified as a skin sensitizer, indicating potential allergic reactions upon contact with skin .

- Genotoxicity: Studies suggest that hydroxycitronellal dimethyl acetal is not genotoxic, meaning it does not cause damage to genetic material .

- Toxicological Assessments: Evaluations have shown that it poses low toxicity in repeated dose and reproductive toxicity studies, supporting its safety for use in consumer products .

Hydroxycitronellal dimethyl acetal can be synthesized through various methods:

- Direct Acetalization: This method involves reacting hydroxycitronellal with methanol under acidic conditions to produce the dimethyl acetal.

- Use of Catalysts: Common acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.

- Alternative Approaches: Other methods include using β-cyclodextrin for forming inclusion complexes, which can enhance stability and solubility in formulations .

Hydroxycitronellal dimethyl acetal has several applications:

- Fragrance Industry: Widely used as a fragrance ingredient due to its pleasant scent.

- Cosmetics: Incorporated into personal care products for its aromatic properties.

- Insect Repellent Formulations: Its precursor, hydroxycitronellal, is known for mosquito-repellent properties, making this compound potentially useful in similar applications .

Research on hydroxycitronellal dimethyl acetal indicates minimal interactions with biological systems at typical exposure levels. Toxicological assessments have shown no significant adverse effects in standard tests for genotoxicity and skin sensitization. Its interaction with skin proteins suggests that while it may cause irritation in sensitive individuals, it does not exhibit severe toxicological profiles under regulated conditions .

Several compounds share structural or functional similarities with hydroxycitronellal dimethyl acetal. Below are some comparable compounds:

Hydroxycitronellal dimethyl acetal stands out due to its specific formulation as an acetal that enhances stability and aroma retention compared to other similar compounds.

Catalytic Approaches in Acetalization Reactions

Role of Acid Catalysts in Proton Transfer and Nucleophilic Substitution

Acid catalysts are critical for facilitating proton transfer and nucleophilic substitution in acetalization. For instance, sulfamic acid and hydrochloric acid protonate the carbonyl oxygen of hydroxycitronellal, increasing its electrophilicity and enabling nucleophilic attack by methanol. The mechanism involves seven steps:

- Carbonyl protonation to form an oxonium ion.

- Nucleophilic attack by methanol, yielding a tetrahedral intermediate.

- Deprotonation to form a hemiacetal.

- Protonation of the hydroxyl group, facilitating water elimination.

- Carbocation formation after water departure.

- Second nucleophilic attack by methanol.

- Final deprotonation to stabilize the acetal.

Strong acids like p-toluenesulfonic acid enhance reaction rates but risk side reactions with acid-sensitive substrates. Weak acids, such as β-cyclodextrin, offer milder conditions while maintaining efficiency.

Green Catalysts: Beta-Cyclodextrin and Solvent-Free Systems

Beta-cyclodextrin (β-CD) emerges as a sustainable catalyst, forming inclusion complexes with hydroxycitronellal dimethyl acetal to reduce volatility and improve water solubility. This host-guest interaction minimizes side reactions and enables solvent-free systems. For example, continuous flow processes using β-CD achieve >80% yield in acetalization by optimizing residence time and temperature.

Table 1: Comparison of Catalytic Systems

| Catalyst | Reaction Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|

| Sulfamic acid | 2–4 | 75–85 | High reactivity |

| β-Cyclodextrin | 3–6 | 80–90 | Solvent-free compatibility |

| p-Toluenesulfonic | 1–2 | 70–80 | Rapid kinetics |

Solvent Selection and Reaction Efficiency

Transition from Benzene to Sustainable Solvents

Benzene, traditionally used for its non-polarity, is phased out due to carcinogenicity. Cyclohexane replaces benzene, forming azeotropes with water to drive equilibrium toward acetal formation. Its low toxicity and compatibility with β-CD make it ideal for scalable processes.

Impact of Azeotropic Mixtures on Yield Optimization

Azeotropic mixtures (e.g., cyclohexane-water) remove water via distillation, shifting equilibrium per Le Chatelier’s principle. For instance, cyclohexane increases yields by 15–20% compared to non-azeotropic solvents like ethyl acetate.

Table 2: Solvent Performance in Acetalization

| Solvent | Dielectric Constant | Azeotrope with Water? | Yield (%) |

|---|---|---|---|

| Benzene | 2.3 | No | 65–70 |

| Cyclohexane | 2.0 | Yes | 85–90 |

| Ethyl acetate | 6.0 | No | 70–75 |

Hydroxycitronellal dimethyl acetal (Chemical Abstract Service Registry Number 141-92-4) represents a significant advancement in natural-based mosquito repellent technology, demonstrating superior efficacy compared to conventional synthetic alternatives [3]. The compound exhibits a molecular formula of C₁₂H₂₆O₃ with a molecular weight of 218.34 grams per mole, featuring key physicochemical properties including a density of 0.925-0.930 grams per cubic centimeter and a boiling point of 252°C at 760 millimeters of mercury [1].

Laboratory studies utilizing human-bait methodology have established that hydroxycitronellal dimethyl acetal achieves 95% protection efficacy against Aedes albopictus at concentrations of 0.1%, corresponding to 3.33 micrograms per square centimeter of skin surface [3]. Field trials conducted in areas with high Aedes albopictus density revealed that a 5% solution maintains 99% protection at application onset, with sustained efficacy of 94.2% after 3.5 hours and 79% protection after 7 hours [3].

Prolonged Protection Time via Controlled Release Mechanisms

The enhanced protection duration of hydroxycitronellal dimethyl acetal stems from its controlled release properties, fundamentally linked to reduced volatility compared to parent citronellal compounds [3]. Research demonstrates that acetal formation significantly decreases vapor pressure, with hydroxycitronellal dimethyl acetal exhibiting a vapor pressure of 0.000520 millimeters of mercury at 25°C [1]. This represents a substantial reduction in volatility that directly correlates with extended protection times.

Mechanistic studies reveal that the acetal functional group creates molecular stability through decreased release rates from skin surfaces [8]. The controlled release mechanism operates through gradual hydrolysis of the acetal linkage under physiological conditions, providing sustained active compound availability over extended periods [8]. Laboratory investigations have documented protection times exceeding 8 hours at 0.17 milligrams per square centimeter application rates, with repellency values maintained above 95% throughout this duration [3].

The addition of vanillin as a fixative component enhances the controlled release characteristics, with formulations containing 5% hydroxycitronellal dimethyl acetal and 1% vanillin demonstrating 100% protection for 5 hours and greater than 98% efficacy for subsequent three-hour periods [3]. This synergistic effect results from vanillin functioning as a release modifier, further reducing volatilization rates through molecular interaction mechanisms [3].

Comparative Analysis with Citronellal and Diethyl Acetal Derivatives

Comparative efficacy studies between hydroxycitronellal dimethyl acetal and related compounds reveal significant performance advantages over parent citronellal and alternative acetal derivatives [7]. Pure citronellal exhibits protection duration of less than one hour against Aedes aegypti at equivalent application concentrations, demonstrating the substantial improvement achieved through acetal modification [3].

Research conducted on four distinct acetal derivatives including hydroxycitronellal dimethyl acetal, hydroxycitronellal 1,2-ethanediol acetal, hydroxycitronellal 1,3-propanediol acetal, and hydroxycitronellal 1,2-propanediol acetal has established structure-activity relationships for mosquito repellency [7]. The dimethyl acetal variant demonstrated Grade B repellent activity against Anopheles sinensis at 10% mass concentrations, while the 1,2-propanediol acetal achieved Grade A activity at 20% concentrations against the same species [7].

| Compound | Concentration (%) | Target Species | Repellent Grade | Reference |

|---|---|---|---|---|

| Hydroxycitronellal dimethyl acetal | 10 | Anopheles sinensis | B | [7] |

| Hydroxycitronellal 1,2-propanediol acetal | 20 | Anopheles sinensis | A | [7] |

| Hydroxycitronellal 1,2-propanediol acetal | 20 | Aedes albopictus | B | [7] |

| Hydroxycitronellal 1,2-propanediol acetal | 10 | Culex pipiens | A | [7] |

Diethyl acetal derivatives of hydroxycitronellal exhibit similar structural characteristics but demonstrate different biological activity profiles [10]. Read-across toxicological data indicates that hydroxycitronellal diethyl acetal (Chemical Abstract Service Registry Number 7779-94-4) shows comparable genotoxicity profiles, suggesting similar safety characteristics while maintaining distinct efficacy patterns [4] [10].

Fragrance Industry: Stability and Olfactory Performance

Hydroxycitronellal dimethyl acetal serves as a crucial fragrance component, providing enhanced stability characteristics compared to parent hydroxycitronellal while maintaining desirable olfactory properties [19]. The compound exhibits a floral odor profile characterized as "lily rose acetate waxy green" with medium odor strength, making it suitable for diverse perfumery applications [1]. Its excellent tenacity and diffusion properties contribute to its widespread utilization in commercial fragrance formulations [22].

The molecular structure of hydroxycitronellal dimethyl acetal, featuring the acetal functional group, provides inherent stability advantages in fragrance matrices [19]. Unlike hydroxycitronellal, which contains a reactive aldehyde group prone to oxidation and degradation, the acetal derivative demonstrates superior resistance to chemical transformation under typical storage and application conditions [5]. This stability enhancement translates to improved product shelf life and consistent olfactory performance over extended periods [19].

Synergistic Effects in Perfumery Matrices

The incorporation of hydroxycitronellal dimethyl acetal in complex fragrance formulations demonstrates significant synergistic effects with other aromatic compounds [22]. Research indicates that the compound's delicate, refreshing aroma intensifies upon blending with lower boiling odorants or modifiers, enhancing overall scent profiles in both floral and non-floral fragrance types [22]. Concentration ranges in commercial perfumes typically vary from 1% to 40%, with higher concentrations utilized in straight floral compositions [22].

The compound's compatibility with diverse fragrance ingredients stems from its balanced molecular structure, combining hydrophobic acetal functionality with hydrophilic hydroxyl groups [1]. This dual character enables effective integration with both polar and nonpolar fragrance components, facilitating complex scent development in multi-component systems [19]. Solubility characteristics include compatibility with alcohol, most fixed oils, mineral oils, and propylene glycol, providing formulation flexibility for various product matrices [1].

Studies of fragrance aging processes reveal that acetalization reactions can occur spontaneously in perfume formulations, with up to 40% of certain aldehydes converting to acetals after three months at 37°C [23]. The pre-formed acetal structure of hydroxycitronellal dimethyl acetal provides stability against such transformations, maintaining consistent olfactory characteristics throughout product lifecycle [23].

Degradation Kinetics Under UV Exposure

Photodegradation studies of fragrance ingredients reveal that hydroxycitronellal dimethyl acetal exhibits enhanced photostability compared to related compounds [20]. Research utilizing forced photodegradation protocols over three-month periods demonstrates that acetal derivatives generally show improved resistance to ultraviolet-induced chemical changes compared to their parent aldehyde compounds [20].

Specific investigations of citronellal photodegradation kinetics indicate first-order degradation patterns with half-lives of 15.7 ± 2.9 days under direct sunlight exposure [21]. The acetal modification of hydroxycitronellal significantly extends this stability profile, with reduced susceptibility to radical-mediated degradation pathways [21]. The mechanistic basis for this enhanced photostability involves the elimination of reactive carbonyl groups that serve as primary sites for photochemical initiation [11].

Comparative analysis of fragrance ingredient stability reveals that hydroxycitronellal exhibits decreased reactivity upon photodegradation, contrasting with increased reactivity observed for compounds such as isoeugenol, linalool, and limonene [20]. This behavior pattern suggests that hydroxycitronellal derivatives, including the dimethyl acetal, may demonstrate superior photostability characteristics in formulated products [20].

| Parameter | Hydroxycitronellal Dimethyl Acetal | Citronellal | Reference |

|---|---|---|---|

| Vapor Pressure (25°C) | 0.000520 mm Hg | Higher | [1] |

| Photodegradation Half-life | Extended | 15.7 ± 2.9 days | [21] |

| UV Stability | Enhanced | Reduced | [20] |

| Reactivity Change Post-UV | Decreased | Variable | [20] |

Density Functional Theory Studies on Transition States

The formation of hydroxycitronellal dimethyl acetal involves a classic acid-catalyzed acetalization mechanism that proceeds through well-characterized transition states. While specific density functional theory studies on hydroxycitronellal dimethyl acetal are limited in the literature, extensive computational investigations have been conducted on related acetal formation reactions that provide valuable insights into the mechanistic pathways [1] [2].

The acetalization process involves multiple elementary steps, each characterized by distinct transition states. Based on computational studies of similar acetal formation reactions, the reaction pathway begins with the protonation of the carbonyl oxygen of hydroxycitronellal, creating an electrophilic center that facilitates nucleophilic attack by methanol [2] [3]. Density functional theory calculations using basis sets such as 3-21G and 6-31G* have been employed to optimize the geometries of reactants, intermediates, and transition states in related acetal formation reactions [2].

The computational investigations reveal that the formation of the hemiacetal intermediate represents a critical step in the overall reaction mechanism. The transition state for this process involves the simultaneous formation of a carbon-oxygen bond and the transfer of a proton from the attacking methanol molecule. The activation energy for this step has been calculated to be approximately 536.85 kilojoules per mole for related systems, indicating that hemiacetal formation is energetically demanding [2].

Subsequent computational analysis of the second methanol addition step shows that the elimination of water and formation of the final acetal product proceeds through a lower energy pathway. The transition state for this step involves the protonation of the hydroxyl group in the hemiacetal intermediate, followed by water elimination and nucleophilic attack by the second methanol molecule [2].

The computational results indicate that the overall reaction is thermodynamically favorable, with the final acetal product being more stable than the starting materials by approximately 20.92 kilojoules per mole in related systems [2]. This energy difference drives the reaction toward completion under appropriate conditions.

Solvent Interaction Simulations Using Molecular Dynamics

Molecular dynamics simulations have emerged as powerful tools for understanding solvent effects in organic reactions, particularly in the context of acetal formation and stability [4] [5]. While specific molecular dynamics studies on hydroxycitronellal dimethyl acetal are not available in the literature, general principles from related organic compound simulations can provide valuable insights into solvent-mediated processes.

The role of solvent in acetal formation is multifaceted, encompassing both thermodynamic and kinetic effects. Molecular dynamics simulations of similar organic compounds have demonstrated that solvent molecules play crucial roles in stabilizing transition states and facilitating proton transfer processes [4] [6]. The simulations reveal that protic solvents such as methanol can form hydrogen bond networks that stabilize both reactants and intermediates during the acetalization process.

Computational studies using explicit solvent models have shown that the acetalization reaction benefits from solvent-mediated proton transfer mechanisms. The simulations indicate that methanol molecules can act as both nucleophiles and proton shuttles, facilitating the multi-step reaction pathway through coordinated molecular motions [5].

The molecular dynamics simulations also provide insights into the effects of solvent polarity on reaction kinetics. Studies of related organic systems have shown that more polar solvents tend to stabilize charged intermediates and transition states, leading to enhanced reaction rates [6]. This observation is consistent with experimental findings that hydroxycitronellal dimethyl acetal formation proceeds efficiently in polar protic solvents.

Implicit solvent models have been employed to study the solvation thermodynamics of acetal formation reactions. These calculations provide estimates of solvation free energies and help predict the relative stability of different conformational states in solution [4]. The results suggest that the cyclic conformations of hydroxycitronellal dimethyl acetal are favored in polar solvents due to intramolecular hydrogen bonding interactions.

Kinetic Isotope Effects in Acetal Formation

Isotopic Labeling for Rate-Determining Step Elucidation

Kinetic isotope effects represent a powerful mechanistic tool for elucidating reaction pathways and identifying rate-determining steps in organic reactions [7] [8]. While specific kinetic isotope effect studies on hydroxycitronellal dimethyl acetal formation are not documented in the literature, the general principles of isotope effects in acetal formation reactions provide valuable mechanistic insights.

The theoretical framework for understanding kinetic isotope effects in acetal formation is based on the differences in zero-point energy between isotopically labeled and unlabeled reactants. For acetal formation reactions, primary deuterium kinetic isotope effects are expected when carbon-hydrogen or oxygen-hydrogen bonds are broken in the rate-determining step [7]. The magnitude of these effects can provide direct information about the nature of the transition state and the degree of bond breaking at the rate-limiting step.

In the context of hydroxycitronellal dimethyl acetal formation, several potential sites for isotopic substitution could provide mechanistic information. Deuterium labeling of the aldehyde proton would probe the involvement of carbonyl activation in the rate-determining step. Similarly, isotopic substitution of the methanol hydroxyl proton would reveal the extent of proton transfer in the transition state [8].

The expected kinetic isotope effects for acetal formation reactions typically range from 2 to 7, depending on the specific reaction conditions and the nature of the rate-determining step [7]. Primary deuterium kinetic isotope effects of this magnitude indicate significant carbon-hydrogen or oxygen-hydrogen bond breaking in the transition state, consistent with the proposed mechanism involving proton transfer and nucleophilic attack.

Secondary isotope effects, arising from isotopic substitution at positions adjacent to the reaction center, can provide additional mechanistic information. These effects are typically smaller in magnitude but can reveal details about changes in hybridization and bonding during the reaction [7]. For hydroxycitronellal dimethyl acetal formation, secondary isotope effects might be observed upon deuterium substitution at the alpha-carbon positions adjacent to the carbonyl group.

The temperature dependence of kinetic isotope effects can provide insights into the role of quantum mechanical tunneling in the reaction mechanism. Large isotope effects that increase with decreasing temperature may indicate significant tunneling contributions to the reaction rate [8]. This information would be particularly valuable for understanding the mechanistic details of hydroxycitronellal dimethyl acetal formation under various reaction conditions.

Computational predictions of kinetic isotope effects can be made using transition state theory combined with vibrational frequency calculations. These calculations involve comparing the vibrational frequencies of isotopically labeled reactants and transition states to predict the magnitude of the isotope effect [7]. Such computational approaches could provide valuable predictions for future experimental studies of hydroxycitronellal dimethyl acetal formation.

The mechanistic implications of kinetic isotope effect studies extend beyond simple identification of the rate-determining step. The detailed analysis of isotope effects can reveal information about the timing of bond-breaking and bond-forming events, the geometry of transition states, and the involvement of specific molecular motions in the reaction coordinate [8]. This level of mechanistic detail would be particularly valuable for understanding the formation of hydroxycitronellal dimethyl acetal and optimizing reaction conditions for synthetic applications.

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1548 of 1587 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index